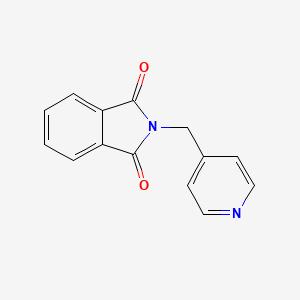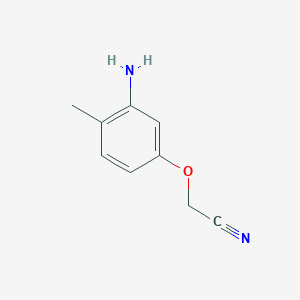
1-(Thiazol-4-ylmethyl)-1H-indazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiazol-4-ylmethyl)-1H-indazol-5-amine is a compound that features a thiazole ring and an indazole ring, both of which are important heterocyclic structures in medicinal chemistry. The thiazole ring contains sulfur and nitrogen atoms, while the indazole ring is a fused bicyclic system consisting of benzene and pyrazole rings. This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiazol-4-ylmethyl)-1H-indazol-5-amine typically involves the formation of the thiazole ring followed by its attachment to the indazole moiety. One common method involves the condensation of a thioamide with an α-haloketone to form the thiazole ring. The resulting thiazole derivative is then subjected to nucleophilic substitution reactions to introduce the indazole moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Thiazol-4-ylmethyl)-1H-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole and indazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Halogenated derivatives can be used as electrophiles, while nucleophiles such as amines or thiols can be introduced under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the indazole ring.
Scientific Research Applications
1-(Thiazol-4-ylmethyl)-1H-indazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Thiazol-4-ylmethyl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. The indazole ring can also participate in binding interactions, enhancing the compound’s overall biological activity. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Phenylthiazol-4-yl)methyl-1H-1,2,4-triazole
- 1-(2-(4-Chlorophenyl)thiazol-4-yl)methyl-1H-1,2,4-triazole
- 2,4-Disubstituted thiazoles
Uniqueness
1-(Thiazol-4-ylmethyl)-1H-indazol-5-amine is unique due to the combination of the thiazole and indazole rings, which confer distinct chemical and biological properties. The presence of both rings allows for diverse interactions with biological targets, potentially leading to a broader range of biological activities compared to similar compounds that contain only one of these rings.
Properties
CAS No. |
833474-37-6 |
|---|---|
Molecular Formula |
C11H10N4S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
1-(1,3-thiazol-4-ylmethyl)indazol-5-amine |
InChI |
InChI=1S/C11H10N4S/c12-9-1-2-11-8(3-9)4-14-15(11)5-10-6-16-7-13-10/h1-4,6-7H,5,12H2 |
InChI Key |
MCORPVDAGYQJEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C=NN2CC3=CSC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzoic acid, 2-hydroxy-5-[(phenylmethylene)amino]-](/img/structure/B8790506.png)










